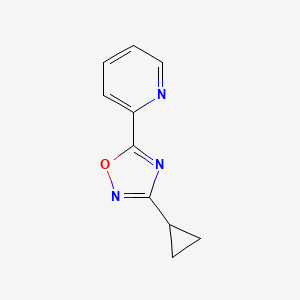

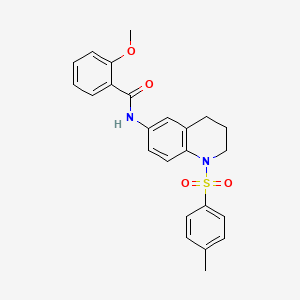

![molecular formula C18H16N4O B2932045 N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034210-40-5](/img/structure/B2932045.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” is a complex organic compound that contains several functional groups, including an amide group (-CONH2) and two pyridine rings . Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecule contains two pyridine rings, which are planar and aromatic. The presence of nitrogen in the ring makes it a heterocyclic compound. The amide functional group (-CONH2) is polar and can participate in hydrogen bonding .Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They can act as bases, forming salts with acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyridine derivatives are polar due to the presence of nitrogen. They may be soluble in polar solvents and could have a relatively high boiling point due to the possibility of hydrogen bonding .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide and related compounds serve as key intermediates in the synthesis of complex molecules. For instance, the rearrangement of 4-amino-3-halo-pyridines via nucleophilic aromatic substitution has been utilized to produce pyridin-4-yl α-substituted acetamide products, showcasing the compound's role in facilitating novel synthetic pathways (Getlik et al., 2013). Furthermore, the synthesis of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors emphasizes the compound's utility in material science, demonstrating its effectiveness in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Pharmacological Applications

Derivatives of N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide have been explored for their potential as pharmacological agents. Notably, new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as antiallergic agents, demonstrating significant potency and efficacy in preclinical models (Menciu et al., 1999). These studies underline the compound's relevance in developing new therapeutic options for allergy treatment.

Material Chemistry and Coordination Compounds

The formation of metal complexes with N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide derivatives highlights their applicability in creating new materials with specific chemical and physical properties. New tetradentate ligands have been synthesized for the development of monomeric complexes, revealing their potential in material science and coordination chemistry (Al-jeboori et al., 2010).

Antimicrobial and Insecticidal Properties

The compound and its derivatives have been studied for their antimicrobial and insecticidal properties, offering new avenues for developing agrochemicals and pharmaceuticals. For example, novel heterocycles attached to the pyridinecarboxamide moiety have shown a broad spectrum of antibacterial activities, indicating their potential use in combating resistant bacterial strains (Nabila et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-3-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(9-14-3-1-7-19-10-14)22-12-15-5-6-17(21-11-15)16-4-2-8-20-13-16/h1-8,10-11,13H,9,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMDKXLQAJVMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile](/img/structure/B2931965.png)

![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)

![N-(3-chloro-4-fluorophenyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2931976.png)

![2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B2931978.png)

![Methyl 3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2931979.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)